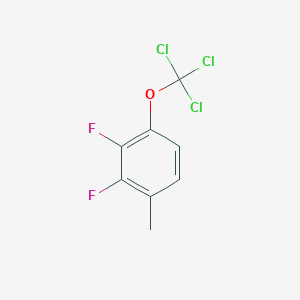

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

CAS No.: 1404195-01-2

Cat. No.: VC2725037

Molecular Formula: C8H5Cl3F2O

Molecular Weight: 261.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1404195-01-2 |

|---|---|

| Molecular Formula | C8H5Cl3F2O |

| Molecular Weight | 261.5 g/mol |

| IUPAC Name | 2,3-difluoro-1-methyl-4-(trichloromethoxy)benzene |

| Standard InChI | InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(7(13)6(4)12)14-8(9,10)11/h2-3H,1H3 |

| Standard InChI Key | KJQFWISDOBTJNX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F |

| Canonical SMILES | CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F |

Introduction

Fundamental Properties and Structure

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene features a benzene ring with four distinct substituents: two fluorine atoms at positions 2 and 3, a methyl group at position 1, and a trichloromethoxy group (OCCl3) at position 4. The compound is cataloged with CAS Registry Number 1404195-01-2 . Based on its structure, it has a molecular formula of C8H5Cl3F2O with a calculated molecular weight of approximately 261.48 g/mol.

Table 1: Basic Properties of 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene, it is valuable to compare it with structurally similar compounds. This comparative analysis provides insights into how specific structural features influence chemical behavior and applications.

Fluorinated aromatic compounds have gained significant attention in recent decades due to their unique properties. The trifluoromethoxy group (-OCF3), which is structurally similar to the trichloromethoxy group (-OCCl3) in our target compound, has found "increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency" . This parallel suggests potential similar applications for trichloromethoxy-containing compounds.

Several compounds sharing partial structural similarities with 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene have been documented in the literature:

-

1,3-Difluoro-2-(trichloromethyl)benzene (CAS: 93632-85-0) shares the difluoro substitution pattern but has a directly attached trichloromethyl group rather than a trichloromethoxy group .

-

2,3-Difluoro-1-methoxy-4-nitrobenzene (CAS: 66684-59-1) maintains the same 2,3-difluoro-1-methoxy pattern but replaces the trichloromethoxy group with a nitro group .

-

1-Methyl-4-(trichloromethyl)benzene (CAS: 3335-35-1) contains both methyl and trichloromethyl groups but lacks the fluorine atoms and has a different substitution pattern .

Table 2: Comparison with Structurally Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume